molecular formula C11H17Br2N B096699 Phenethylamine, beta-bromo-N-propyl-, hydrobromide CAS No. 19491-72-6

Phenethylamine, beta-bromo-N-propyl-, hydrobromide

Cat. No.: B096699
CAS No.: 19491-72-6
M. Wt: 323.07 g/mol
InChI Key: NIUKTUPBPWGUMV-UHFFFAOYSA-N
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Description

Phenethylamine, beta-bromo-N-propyl-, hydrobromide is a chemical compound with the molecular formula C11H17Br2N. It is a derivative of phenethylamine, a naturally occurring monoamine alkaloid that acts as a central nervous system stimulant in humans

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of hydrobromic acid as a reagent to facilitate the formation of the hydrobromide salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Phenethylamine, beta-bromo-N-propyl-, hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenethylamine, beta-bromo-N-propyl-, hydrobromide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenethylamine, beta-bromo-N-propyl-, hydrobromide is unique due to the presence of both bromine and propyl groups, which confer distinct chemical and pharmacological properties. These modifications can enhance its binding affinity and selectivity for specific molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-(2-bromo-2-phenylethyl)propan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN.BrH/c1-2-8-13-9-11(12)10-6-4-3-5-7-10;/h3-7,11,13H,2,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUKTUPBPWGUMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(C1=CC=CC=C1)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50941252
Record name N-(2-Bromo-2-phenylethyl)propan-1-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50941252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19491-72-6
Record name Phenethylamine, beta-bromo-N-propyl-, hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019491726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Bromo-2-phenylethyl)propan-1-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50941252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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